Mono(2E-pentenyl) Phthalate

Overview

Description

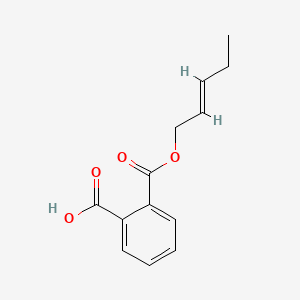

Mono(2E-pentenyl) Phthalate is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.251 g/mol. This compound is characterized by the presence of a benzoic acid moiety esterified with a pent-2-en-1-yl group. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono(2E-pentenyl) Phthalate typically involves the esterification of benzoic acid with pent-2-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally benign solvents and catalysts is also preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Mono(2E-pentenyl) Phthalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various ester or amide derivatives depending on the nucleophile used.

Scientific Research Applications

Mono(2E-pentenyl) Phthalate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Mono(2E-pentenyl) Phthalate involves its interaction with specific molecular targets. For instance, it may influence the expression of certain enzymes such as superoxide dismutase, catalase, and Glutathione-S-transferase, which play a role in oxidative stress response. The compound’s structure allows it to interact with these enzymes, potentially leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-((Pent-4-enyloxy)carbonyl)benzoic acid

- 2-(((2-ethyl-2-methylhexyl)oxy)carbonyl)benzoic acid

Uniqueness

Mono(2E-pentenyl) Phthalate is unique due to its specific ester linkage and the presence of a pent-2-en-1-yl group. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the pent-2-en-1-yl group may enhance its reactivity in certain chemical reactions and its interaction with biological targets .

Biological Activity

Mono(2E-pentenyl) phthalate (M2EPP) is a lesser-known phthalate ester derived from the partial hydrolysis of phthalic acid esters. While extensive research has been conducted on other phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and its metabolites, the biological activity of M2EPP remains underexplored. This article aims to summarize the available research findings regarding the biological activity of M2EPP, focusing on its endocrine-disrupting potential, toxicity, and ecological effects.

Overview of Phthalates

Phthalates are a group of synthetic chemicals commonly used as plasticizers to enhance the flexibility and durability of plastics. They are widely present in consumer products, including toys, medical devices, and building materials. Concerns over their safety have arisen due to their potential endocrine-disrupting effects and association with various health issues.

Case Studies

- Animal Models : A comprehensive study involving male pubertal rats examined the effects of MEHP on various organ systems. The results indicated significant histopathological changes in the liver, kidney, and pancreas following exposure to high doses . Such findings underscore the need for similar studies focusing on M2EPP to elucidate its toxicological profile.

- Human Exposure : Epidemiological studies have linked phthalate exposure to reproductive health issues in humans. For instance, urinary concentrations of MEHP were associated with decreased reproductive success in males . Investigating human biomonitoring data for M2EPP could provide insights into its potential health risks.

Ecological Impact

Phthalates are not only a concern for human health but also for ecological systems. Research indicates that these compounds can affect microbial communities and plant growth due to their phytotoxic properties . The impact of M2EPP on aquatic ecosystems or terrestrial flora remains largely unstudied but could mirror the adverse effects observed with other phthalates.

Data Summary

Properties

IUPAC Name |

2-[(E)-pent-2-enoxy]carbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h3-8H,2,9H2,1H3,(H,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRIXKSUCCUIRO-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCOC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/COC(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858137 | |

| Record name | 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334376-71-4 | |

| Record name | 2-({[(2E)-Pent-2-en-1-yl]oxy}carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.